molecular formula C10H8Cl2O B1600046 5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one CAS No. 112933-45-6

5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B1600046
CAS No.: 112933-45-6
M. Wt: 215.07 g/mol
InChI Key: ZWTJFNBFQPUZKF-UHFFFAOYSA-N
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Description

5,8-Dichloro-3,4-dihydro-2H-naphthalen-1-one (CAS 112933-45-6) is a chlorinated tetralone derivative characterized by a partially hydrogenated naphthalenone core with chlorine atoms at positions 5 and 8. Its molecular formula is C₁₀H₈Cl₂O, and it has a molecular weight of 215.07 g/mol . This compound serves as a critical building block and intermediate in organic and pharmaceutical synthesis . It is most notably employed in the production of sertraline hydrochloride, a widely used selective serotonin reuptake inhibitor (SSRI) . The dichloro substitution on the aromatic ring enhances its electrophilic reactivity, making it a valuable substrate in cross-coupling reactions and heterocyclic chemistry for constructing more complex molecular architectures . Research indicates that this compound exhibits significant biological activity, particularly relating to enzyme inhibition, and its structure allows it to interact with various biological targets . The compound's ability to act as an electrophile allows it to form covalent bonds with nucleophilic sites on enzymes or proteins, which could lead to significant biological effects, warranting further research to fully elucidate its mechanisms of action and potential therapeutic uses . Tetralone scaffolds, in general, have been studied for a wide spectrum of pharmacological activities, including use as anti-cancer agents, antibacterial agents, anti-viral agents, and protein inhibitors . This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTJFNBFQPUZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445729
Record name 5,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112933-45-6
Record name 5,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation Step

  • Starting Material: Naphthalene or 1-naphthol derivatives.
  • Catalyst: Raney nickel is commonly used as a catalyst for hydrogenation.
  • Conditions: The reaction temperature is controlled between 170–250 °C to ensure complete conversion of intermediate products into 3,4-dihydro-2H-naphthalen-1-one.
  • Notes: The hydrogenation step requires careful temperature control to avoid incomplete conversion or side reactions. Unreacted starting materials such as 1-naphthol may remain and need to be separated by alkali washing due to their solubility differences.

Selective Chlorination

  • Substrate: 3,4-dihydro-2H-naphthalen-1-one obtained from hydrogenation.
  • Chlorinating Agents: Chlorine gas is the primary chlorinating agent used. Alternative chlorinating reagents may also be employed.
  • Catalyst: Iron(III) chloride (FeCl3) is used to catalyze the chlorination reaction.
  • Reaction Conditions: The chlorination is carried out under controlled temperature and pressure to ensure selective substitution at the 5 and 8 positions on the naphthalene ring.
  • Outcome: Formation of this compound with high selectivity.

Purification

  • Separation of Impurities: Alkali washing is used to remove unreacted 1-naphthol and other impurities based on solubility differences.
  • Distillation: Due to close boiling points of the product and impurities, simple distillation is insufficient; thus, a combination of alkali washing and rectification is employed.
  • Purity: The final product purity is typically above 98%.

Reaction Scheme Summary

Step Reaction Type Reagents/Catalysts Conditions Product
1 Hydrogenation Raney nickel, H2 170–250 °C 3,4-dihydro-2H-naphthalen-1-one
2 Chlorination Cl2 gas, FeCl3 catalyst Controlled temperature/pressure This compound
3 Purification Alkali washing, rectification Ambient to elevated temperatures Pure this compound (≥98% purity)

Detailed Research Findings and Analysis

Hydrogenation Control

Research indicates that controlling the hydrogenation temperature between 170 and 250 °C is critical for complete conversion of intermediates to 3,4-dihydro-2H-naphthalen-1-one. Temperatures below this range result in incomplete hydrogenation, while higher temperatures may lead to decomposition or side reactions. Alkali washing post-hydrogenation effectively separates unreacted 1-naphthol, improving product purity before chlorination.

Chlorination Selectivity

Chlorination using chlorine gas in the presence of iron(III) chloride catalyst achieves selective substitution at the 5 and 8 positions. The reaction mechanism involves electrophilic aromatic substitution facilitated by the catalyst, which activates chlorine and directs substitution to these positions due to electronic and steric factors. Reaction parameters such as chlorine concentration, temperature, and reaction time are optimized to maximize yield and minimize poly-chlorination or undesired positional isomers.

Industrial Scale Considerations

In industrial production, the multi-step process is optimized for scalability:

  • Continuous hydrogenation reactors with precise temperature control.
  • Chlorination reactors equipped with gas flow and catalyst monitoring.
  • Integrated purification systems combining alkali washing and fractional distillation.
  • Quality control ensures product purity exceeding 98%, suitable for further chemical synthesis or application.

Comparative Table of Preparation Parameters

Parameter Hydrogenation Step Chlorination Step Purification
Catalyst Raney nickel Iron(III) chloride None (alkali washing and distillation)
Reagents Hydrogen gas (H2) Chlorine gas (Cl2) Alkali solution (e.g., NaOH)
Temperature Range 170–250 °C Ambient to moderate (exact temp. varies) Ambient to elevated (for distillation)
Reaction Time Several hours (depends on scale) Controlled, varies by batch size Minutes to hours
Key Control Factors Temperature, pressure, catalyst activity Chlorine flow rate, catalyst amount, temperature Solubility differences, boiling points
Product Purity Intermediate purity High selectivity for dichlorinated product ≥98% purity final product

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-3,4-dihydro-2H-naphthalen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of dichloronaphthoquinones.

    Reduction: Formation of 5,8-dichloro-3,4-dihydro-2H-naphthalen-1-ol.

    Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one is a chemical compound with the molecular formula C₁₀H₈Cl₂O and a molecular weight of approximately 215.07 g/mol. It features a naphthalene ring structure, two chlorine atoms at the 5 and 8 positions, and a ketone functional group at position 1.

Potential Applications

This compound has potential applications in pharmaceuticals as a precursor or active ingredient in drug development. The presence of the ketone group suggests it can be a precursor molecule for synthesizing more complex compounds because ketones are often used as starting materials in organic synthesis due to their reactivity. The chlorine atoms at positions 5 and 8 could be reactive sites for further chemical modifications, potentially leading to new molecules with interesting properties. Given the naphthalene core structure, there is a possibility that this compound might possess some biological activity. Research indicates that this compound exhibits significant biological activity, particularly relating to enzyme inhibition, and its structure allows it to interact with various biological targets, potentially acting as an electrophile in substitution reactions. This reactivity may lead to applications in drug development, particularly for compounds targeting specific enzymes or receptors. Studies on the interactions of this compound with biological molecules have shown that its chlorine substituents play a crucial role in its reactivity and binding affinity. The compound's ability to act as an electrophile allows it to form covalent bonds with nucleophilic sites on enzymes or proteins, which could lead to significant biological effects, warranting further research to fully elucidate its mechanisms of action and potential therapeutic uses.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructure CharacteristicsUnique Features
3,4-Dihydro-2H-naphthalen-1-oneLacks chlorine substituentsLess reactive in substitution reactions
8-Bromo-3,4-dihydro-2H-naphthalen-1-oneContains bromine instead of chlorineDifferent reactivity profile due to bromine
8-Fluoro-3,4-dihydro-2H-naphthalen-1-oneContains fluorine atomAffects electronic properties and reactivity
5-Chloro-3,4-dihydronaphthalen-1(2H)-oneChlorine at position 5 onlyDifferent substitution patterns compared to the target compound
6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-oneMethyl group at position 5Variation in steric hindrance affecting reactivity

The presence of two chlorine atoms at positions 5 and 8 enhances the reactivity of this compound compared to its analogs. This configuration allows for diverse chemical transformations and interactions with biological systems that may not be possible with similar compounds lacking these substituents.

Mechanism of Action

The mechanism of action of 5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of 5,8-Dichloro-3,4-dihydro-2H-naphthalen-1-one and Analogs
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₀H₈Cl₂O 5-Cl, 8-Cl 215.08 Sertraline intermediate; electrophilic reactivity
5,8-Dimethyl-3,4-dihydro-1(2H)-naphthalenone C₁₂H₁₄O 5-CH₃, 8-CH₃ 174.24 Lower polarity; used in fragrance synthesis
5,7-Dibromo-3,4-dihydro-2H-naphthalen-1-one C₁₀H₈Br₂O 5-Br, 7-Br 311.89 Higher molecular weight; agrochemical intermediate
5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one C₁₀H₈F₂O 5-F, 7-F 182.17 Water-insoluble; pesticide/antibiotic precursor
(+)-4,8-Dihydroxy-7-(2-hydroxyethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one C₁₃H₁₆O₅ 4-OH, 6-OCH₃, 7-(CH₂OH), 8-OH 276.26 Polar; antimicrobial activity (marine-derived)

Research Findings and Case Studies

Marine-Derived Naphthalenones

Compounds like (+)-4,8-dihydroxy-7-(2-hydroxyethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one, isolated from Leptosphaerulina chartarum, exhibit antiprotease and antimicrobial activities. Their polarity and stereochemistry (e.g., [α]²⁰D = +28.0) contrast sharply with the apolar dichloro analog, underscoring structure-activity relationships .

Biological Activity

5,8-Dichloro-3,4-dihydro-2H-naphthalen-1-one is a chemical compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, focusing on enzyme inhibition, interaction with biological targets, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula C10H8Cl2OC_{10}H_8Cl_2O and a molecular weight of approximately 215.07 g/mol. The compound features a naphthalene ring with chlorine substituents at the 5 and 8 positions and a ketone functional group at position 1. This configuration enhances its reactivity and potential for diverse chemical transformations .

Enzyme Inhibition

Research indicates that this compound exhibits substantial enzyme inhibition capabilities. Its structure allows it to interact with various biological targets, acting as an electrophile in substitution reactions. This property is crucial for its potential applications in drug development, particularly for compounds targeting specific enzymes or receptors .

The compound’s chlorine substituents significantly influence its reactivity and binding affinity to biological molecules. Studies suggest that these substituents enhance the compound's ability to form covalent bonds with nucleophilic sites on enzymes or proteins, leading to notable biological effects .

Antiproliferative Effects

In vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines . These findings suggest that structural modifications of naphthalene derivatives can lead to compounds with enhanced anticancer properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
3,4-Dihydro-2H-naphthalen-1-oneLacks chlorine substituentsLess reactive in substitution reactions
8-Bromo-3,4-dihydro-2H-naphthalen-1-oneContains bromine instead of chlorineDifferent reactivity profile due to bromine
8-Fluoro-3,4-dihydro-2H-naphthalen-1-oneContains fluorine atomAffects electronic properties and reactivity
5-Chloro-3,4-dihydronaphthalen-1(2H)-oneChlorine at position 5 onlyDifferent substitution patterns compared to target compound
6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-oneMethyl group at position 5Variation in steric hindrance affecting reactivity

The presence of chlorine atoms at positions 5 and 8 enhances the reactivity of this compound compared to its analogs. This unique configuration allows for diverse chemical transformations and interactions with biological systems that may not be possible with similar compounds lacking these substituents .

Case Studies and Research Findings

Several studies have investigated the biological activity of naphthalene derivatives similar to this compound:

  • Anticancer Activity : A study on naphthalene derivatives revealed significant anticancer activity against various cell lines. The mechanism involved ROS flux leading to pro-apoptotic effects in CLL cell lines .
  • Enzyme Interaction Studies : Investigations into the interactions between naphthalene derivatives and enzymes have shown that modifications at specific positions can drastically alter binding affinities and inhibitory potentials .

Q & A

Basic Research Questions

Q. What is the synthetic route for 5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one, and how can its purity be optimized?

  • Methodological Answer : Synthesis typically involves chlorination of the parent naphthalenone structure. For example, halogenation using reagents like dichloromethane or sulfuryl chloride under controlled conditions (e.g., anhydrous environment, catalytic Lewis acids) can introduce chlorine at positions 5 and 7. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for purity. Analytical techniques like HPLC (C18 column, UV detection) or GC-MS (electron ionization) should confirm ≥95% purity .

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.5–7.5 ppm) and carbonyl (δ ~200 ppm for ketone).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₈Cl₂O, exact mass 214.9974).
  • X-ray Crystallography : If crystallizable, single-crystal analysis resolves bond angles and stereochemistry .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on structurally related naphthalenones (e.g., 3,4-dihydro-1(2H)-naphthalenone):

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential respiratory irritation (GHS Category 4, H302: harmful if swallowed).
  • Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency procedures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion .

Advanced Research Questions

Q. How does the chlorine substitution at positions 5 and 8 influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron Withdrawal : Cl substituents increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions).
  • Steric Effects : Chlorines at 5 and 8 positions may hinder planarization of the naphthalenone ring, affecting conjugation and UV-Vis absorption (λmax shifts compared to non-chlorinated analogs).
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to model charge distribution and frontier molecular orbitals (HOMO-LUMO gap) .

Q. What are the applications of this compound in studying microbial or plant-derived metabolites?

  • Methodological Answer :

  • Metabolomics : In food science, dihydro-naphthalenone derivatives (e.g., 3,4-dihydroxy analogs) are differential metabolites influencing flavor and oxidative stability. Use LC-MS/MS (Q-TOF) with VIP >1 and p <0.01 to identify similar roles for the dichloro derivative .
  • Natural Product Isolation : Marine fungi (e.g., Leptosphaerulina spp.) produce naphthalenones with antimicrobial properties. Screen 5,8-dichloro derivatives via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) .

Q. How can contradictions in stability data under varying pH and temperature be resolved?

  • Methodological Answer :

  • Accelerated Stability Studies :

Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C.

Monitor degradation via HPLC-UV at 254 nm.

Use Arrhenius plots to extrapolate shelf-life.

  • Contradiction Analysis : Conflicting data may arise from solvent polarity (e.g., acetonitrile vs. aqueous) or light exposure. Replicate studies under controlled ICH guidelines (Q1A) to standardize conditions .

Q. What advanced spectroscopic techniques elucidate its interaction with biomolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., cytochrome P450) on a gold chip to measure binding affinity (KD).
  • Fluorescence Quenching : Titrate with human serum albumin (HSA) and monitor tryptophan emission (λex 280 nm). Calculate Stern-Volmer constants for binding mode (static vs. dynamic).
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., cyclooxygenase-2) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one
Reactant of Route 2
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5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one

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